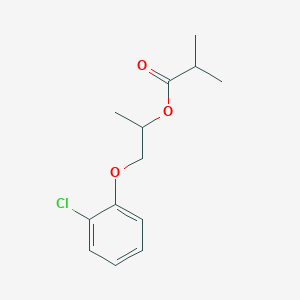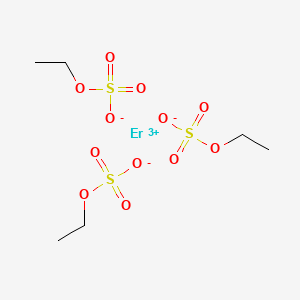
Erbium ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium ethyl sulfate is a compound that belongs to the family of rare earth ethyl sulfates It is composed of erbium, a rare earth element, and ethyl sulfate, an organosulfate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erbium ethyl sulfate typically involves the reaction of erbium oxide with ethyl sulfate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Er}_2\text{O}_3 + 3\text{C}_2\text{H}_5\text{SO}_4 \rightarrow 2\text{Er}(\text{C}_2\text{H}_5\text{SO}_4)_3 ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity erbium oxide and ethyl sulfate, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Erbium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form erbium oxide and other by-products.
Reduction: Under specific conditions, it can be reduced to elemental erbium.
Substitution: It can participate in substitution reactions where the ethyl sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Erbium oxide (Er₂O₃)
Reduction: Elemental erbium (Er)
Substitution: Compounds with different functional groups replacing the ethyl sulfate group.
Scientific Research Applications
Erbium ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other erbium compounds and as a catalyst in certain chemical reactions.
Medicine: It is explored for its use in targeted drug delivery systems and in the development of new therapeutic agents.
Industry: It is used in the manufacturing of advanced materials, including optical fibers and lasers, due to its unique optical properties.
Mechanism of Action
Erbium ethyl sulfate can be compared with other rare earth ethyl sulfates, such as thulium ethyl sulfate and yttthis compound. While these compounds share similar chemical structures, this compound is unique due to its specific optical and magnetic properties. These properties make it particularly valuable in applications such as quantum communication and advanced imaging techniques.
Comparison with Similar Compounds
- Thulium ethyl sulfate
- Ytterbium ethyl sulfate
- Dysprosium ethyl sulfate
Properties
CAS No. |
3095-59-8 |
|---|---|
Molecular Formula |
C6H15ErO12S3 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
erbium(3+);ethyl sulfate |
InChI |
InChI=1S/3C2H6O4S.Er/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
InChI Key |
SDSCNBKOELKESU-UHFFFAOYSA-K |
Canonical SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



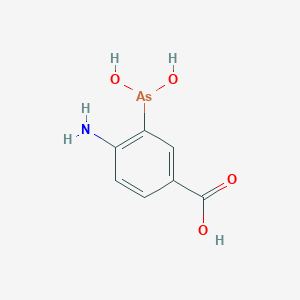
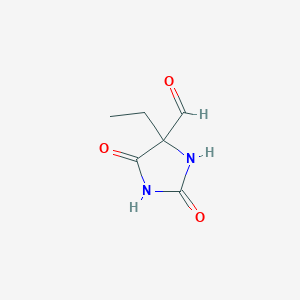
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

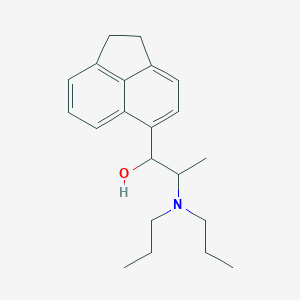
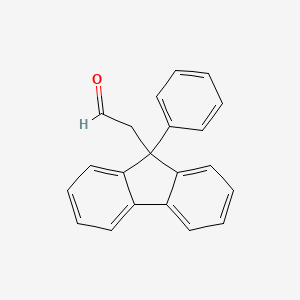
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
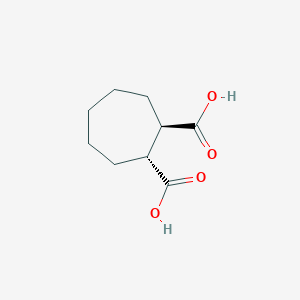

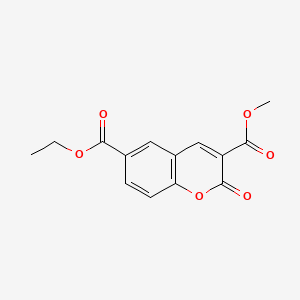
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
